Boron triiodide molecular geometry and bonding
Boron triiodide molecular geometry and bonding
An In-depth Technical Guide to the Molecular Geometry and Bonding of Boron Triiodide
This technical guide provides a comprehensive overview of the molecular structure, bonding, and key chemical properties of boron triiodide (BI₃). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize boron compounds in their work. This document details the theoretical basis for BI₃'s geometry, summarizes its structural and spectroscopic data, and provides relevant experimental protocols.
Molecular Geometry and Bonding
Boron triiodide is a chemical compound with the formula BI₃.[1] At room temperature, it exists as a crystalline solid.[2] The geometry and bonding of the molecule are fundamental to understanding its reactivity, particularly its potent Lewis acidity.
VSEPR Theory and Molecular Shape
The molecular geometry of boron triiodide can be accurately predicted using Valence Shell Electron Pair Repulsion (VSEPR) theory. The central boron atom has three valence electrons, and each of the three iodine atoms contributes seven valence electrons, for a total of 24 valence electrons in the molecule.
The Lewis structure shows a central boron atom single-bonded to three iodine atoms. The boron atom does not have any lone pairs of electrons. According to VSEPR theory, the three regions of electron density (the three B-I single bonds) will arrange themselves to be as far apart as possible to minimize repulsion. This results in a trigonal planar electron-pair geometry and molecular geometry.[1] The ideal bond angle in this arrangement is 120°.[3]
Caption: VSEPR theory workflow for predicting BI₃ geometry.
Hybridization and Bonding
The bonding in boron triiodide is best described using the concept of orbital hybridization. The central boron atom undergoes sp² hybridization .[3]
In its ground state, boron's electron configuration is 1s²2s²2p¹. To form three equivalent B-I bonds, one of the 2s electrons is promoted to an empty 2p orbital. The one 2s orbital and two 2p orbitals then mix to form three degenerate sp² hybrid orbitals. These sp² orbitals arrange themselves in a trigonal planar geometry. Each of these orbitals overlaps with a p orbital from an iodine atom to form three strong sigma (σ) bonds. The remaining unhybridized p orbital on the boron atom is perpendicular to the molecular plane.
Caption: Orbital hybridization of boron for bonding in BI₃.
Quantitative Data Summary
The structural parameters of boron triiodide have been determined through various experimental techniques, including X-ray diffraction. Key quantitative data are summarized below.
| Parameter | Value | Reference(s) |
| Molecular Geometry | Trigonal Planar | [1][2] |
| I-B-I Bond Angle | 120° | [3] |
| B-I Bond Length | ~211.2 pm | [3] |
| Mean B-I Bond Energy | ~307.1 kJ/mol | [3] |
| Crystal Structure | Hexagonal | [1] |
| Space Group | P6₃/m | [1][3] |
| Lattice Constants | a = 699.09 pm, c = 736.42 pm | [1] |
| Dipole Moment | 0 D | [1] |
Lewis Acidity
Boron triiodide is a powerful Lewis acid, a characteristic that dictates much of its chemical reactivity.[3] The Lewis acidity of boron trihalides follows the trend BI₃ > BBr₃ > BCl₃ > BF₃.[3] This order is contrary to what would be expected based on the electronegativity of the halogens.
The enhanced acidity of BI₃ is attributed to the weaker π-bonding (back-bonding) between the empty p-orbital on the boron atom and the lone pair p-orbitals of the much larger, more diffuse iodine atoms.[3] This inefficient overlap results in a greater electron deficiency at the boron center, making it a stronger electron-pair acceptor. Consequently, BI₃ readily forms stable adducts with a wide variety of Lewis bases, such as amines, ethers, and phosphines.[3]
Spectroscopic Properties
Spectroscopic analysis is crucial for confirming the synthesis and structural integrity of BI₃.
Vibrational Spectroscopy (IR and Raman)
Infrared and Raman spectroscopy are used to probe the vibrational modes of the molecule. The observed spectra for BI₃ are consistent with its D₃h symmetry (planar configuration).[4][5] The fundamental vibrational frequencies are presented in the table below.
| Vibrational Mode | Symmetry | IR Frequency (Gas Phase, cm⁻¹) | Raman Frequency (Approx., cm⁻¹) | Description |
| ν₁ | A₁' | Inactive | ~190 | Symmetric B-I Stretch |
| ν₂ | A₂" | ~360 | Inactive | Out-of-plane Bend |
| ν₃ | E' | ~690 | ~400-500 | Asymmetric B-I Stretch |
| ν₄ | E' | ~100 | ~100 | In-plane Bend |
Data compiled from references[3][4][5]. Note that frequencies can shift depending on the phase (gas, liquid, solid).
Nuclear Magnetic Resonance (¹¹B NMR)
¹¹B NMR spectroscopy is a key tool for characterizing boron compounds. For boron triiodide, the spectrum typically shows a peak in the region of δ 60–70 ppm, which is characteristic of a three-coordinate, trigonal planar boron center.[3]
Experimental Protocols
Caution: Boron triiodide is highly sensitive to moisture and air and reacts violently with water.[1] All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.
Synthesis of Boron Triiodide
A common laboratory-scale synthesis involves the reaction of an alkali metal borohydride with elemental iodine.[1][6]
Reaction: 3 LiBH₄ + 8 I₂ → 3 LiI + 3 BI₃ + 4 H₂ + 4 HI[1]
Methodology:
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Apparatus Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a bubbler or trap to manage the evolving H₂ and HI gases. The entire apparatus must be thoroughly flame-dried under vacuum and backfilled with an inert gas.
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Reagents: Lithium borohydride (LiBH₄) is suspended in a dry, inert solvent such as hexane.[6]
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Reaction: A solution of iodine (I₂) in the same dry solvent is added dropwise to the stirred suspension of LiBH₄ at room temperature. The reaction is exothermic and will produce gas.
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Reflux: After the addition is complete, the reaction mixture is gently refluxed to drive the reaction to completion.[6] Reaction progress can be monitored by the disappearance of the purple iodine color.
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Workup and Purification:
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The reaction mixture is cooled, and the solid byproducts (e.g., LiI) are removed by filtration under an inert atmosphere.
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The solvent is removed from the filtrate under reduced pressure.
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The crude BI₃ product is purified by vacuum sublimation (typically at 50–100°C), which yields colorless crystals of pure boron triiodide.[3]
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Spectroscopic Characterization (FT-IR)
Methodology:
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Sample Preparation: Due to its high reactivity, the BI₃ sample must be prepared in an inert atmosphere glovebox.
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Solid-State Analysis: A small amount of the crystalline BI₃ is mixed with dry potassium bromide (KBr) powder. The mixture is ground to a fine powder and pressed into a transparent pellet using a hydraulic press.
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Solution-State Analysis: A solution of BI₃ can be prepared in a dry, IR-transparent, non-polar solvent like carbon disulfide (CS₂).[4][5] This solution must be handled in a sealed IR cell suitable for air-sensitive samples.
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Data Acquisition: The sample (pellet or cell) is placed in the spectrometer. A background spectrum of the pure KBr pellet or the solvent-filled cell is collected first. The sample spectrum is then recorded, and the background is automatically subtracted by the instrument software to yield the infrared absorption spectrum of BI₃.[4][5]
